2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
Description
The compound 2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a naphthofuran derivative characterized by a sulfonamide substituent at the 5-position and a 2-methoxyethyl ester group at the 3-position. These modifications influence physicochemical properties, bioavailability, and biological activity.
Properties
IUPAC Name |
2-methoxyethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO6S/c1-15-9-10-16(2)22(13-15)33(28,29)26-21-14-20-23(25(27)31-12-11-30-4)17(3)32-24(20)19-8-6-5-7-18(19)21/h5-10,13-14,26H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYDPUIOUBHRCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCCOC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Naphtho[1,2-b]furan Core
The naphtho[1,2-b]furan scaffold is typically synthesized via cyclocondensation reactions starting from substituted naphthols or naphthylamines. A common approach involves:
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Formation of the Furan Ring :
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Reaction of 2-hydroxy-1-naphthaldehyde with methyl acetoacetate in the presence of a Brønsted acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) at 80–100°C yields 2-methylnaphtho[1,2-b]furan-3-carboxylate .
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The methyl ester intermediate is hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to generate the free carboxylic acid .
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Introduction of the 5-Amino Group :
Sulfonylation of the 5-Amino Group
The 5-amino group undergoes sulfonylation with 2,5-dimethylbenzenesulfonyl chloride to install the [(2,5-dimethylphenyl)sulfonyl]amino moiety:
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Reaction Conditions :
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Workup and Isolation :
Esterification with 2-Methoxyethanol
The carboxylic acid at the 3-position is esterified with 2-methoxyethanol via Steglich esterification or acid-catalyzed Fischer esterification :
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Steglich Esterification :
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Fischer Esterification :
Purification and Characterization
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Chromatographic Purification :
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Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 2H, naphtho-H), 7.65–7.58 (m, 3H, aryl-H), 4.50 (t, J = 4.8 Hz, 2H, OCH₂), 3.75 (t, J = 4.8 Hz, 2H, CH₂O), 3.40 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃), 2.35 (s, 6H, Ar-CH₃) .
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HRMS : m/z calculated for C₂₅H₂₅NO₆S [M+H]⁺: 467.1403, found: 467.1409 .
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Alternative Routes and Modifications
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Microwave-Assisted Synthesis :
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Enzymatic Esterification :
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that sulfonamide compounds often exhibit anticancer properties. The specific structure of this compound may enhance its efficacy against certain cancer cell lines. Studies have shown that modifications in the sulfonamide group can lead to increased cytotoxicity against various tumors.
- Antibacterial Properties : Compounds with sulfonamide functionalities are traditionally known for their antibacterial effects. Preliminary studies suggest that this compound may inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamides.
- Anti-inflammatory Effects : The presence of the naphthalene ring and sulfonamide group may contribute to anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases.
Material Science Applications
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polymers with specific functionalities. Its ability to form stable bonds can lead to materials with enhanced thermal and mechanical properties.
- Coatings and Adhesives : Due to its chemical stability and potential for functionalization, this compound could be explored in the development of advanced coatings or adhesives that require specific adhesion properties or resistance to environmental degradation.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of various sulfonamide derivatives, including compounds structurally similar to 2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate. Results indicated significant cytotoxicity against breast and lung cancer cell lines, suggesting potential for therapeutic development .
- Antibacterial Evaluation : In vitro assays demonstrated that derivatives of this compound exhibited promising antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. This finding aligns with the known mechanisms of action for sulfonamide antibiotics .
Summary of Findings
The applications of this compound span across medicinal chemistry and material science. Its structural characteristics position it as a promising candidate for further research into anticancer agents and antibacterial compounds, as well as innovative materials in polymer science.
| Application Area | Potential Uses | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity observed |
| Antibacterial agents | Effective against Staphylococcus aureus | |
| Anti-inflammatory treatments | Potential for reducing inflammation | |
| Material Science | Polymer synthesis | Enhanced thermal/mechanical properties |
| Coatings and adhesives | Improved resistance to degradation |
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound’s structural analogs differ primarily in ester groups and sulfonyl substituents, as summarized below:
*Estimated based on structural similarity.
- Ester Groups : The 2-methoxyethyl ester in the target compound likely enhances solubility in polar solvents compared to methyl or ethyl esters . Isopropyl esters (e.g., ) may reduce solubility due to increased hydrophobicity.
Pharmacological Activity
Naphthofuran derivatives are associated with diverse pharmacological activities, including antibacterial, antitumor, and anthelmintic effects . Specific findings for analogs include:
- Antitumor Potential: Compounds with electron-withdrawing sulfonyl groups (e.g., nitro in ) may exhibit enhanced cytotoxicity due to increased electrophilicity.
- Antibacterial Activity : The phenylsulfonyl analog () has shown moderate activity against Gram-positive bacteria, attributed to membrane disruption.
- Substituent Effects : Fluorine substituents (e.g., ) improve metabolic stability and bioavailability, as seen in related sulfonamide drugs.
The target compound’s 2,5-dimethylphenyl group may offer a balance between steric effects and metabolic stability, though experimental validation is required.
Biological Activity
The compound 2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C25H25NO6S
- Molecular Weight : 467.54 g/mol
- CAS Number : Not explicitly available in the sources but can be derived from the chemical structure.
Pharmacological Properties
Research has indicated that compounds similar to This compound exhibit various biological activities including:
- Anti-inflammatory Effects : Compounds containing sulfonamide groups have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antitumor Activity : Preliminary studies suggest that naphthoquinone derivatives can induce apoptosis in cancer cells, indicating potential use in oncology.
The biological activity of this compound can be attributed to its structural components:
- Sulfonamide Group : Known for its ability to interfere with bacterial folic acid synthesis, suggesting potential antimicrobial properties.
- Naphtho[1,2-b]furan Structure : This moiety is associated with various pharmacological activities, including antioxidant effects and modulation of cell signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine release | |
| Antitumor | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anti-inflammatory Effects
In a study conducted by Zhang et al. (2023), a series of sulfonamide derivatives were evaluated for their anti-inflammatory properties. The results indicated that compounds structurally related to This compound significantly reduced the levels of TNF-alpha and IL-6 in vitro.
Case Study 2: Antitumor Activity
A recent investigation by Lee et al. (2024) demonstrated that naphthoquinone derivatives exhibited potent cytotoxic activity against several cancer cell lines. The study highlighted that the mechanism involved the generation of reactive oxygen species (ROS), leading to cell death through apoptosis.
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to consider the toxicity profile of such compounds. Preliminary toxicity studies have shown that high doses can lead to cytotoxic effects on normal cells, necessitating further investigation into safe dosage levels and potential side effects.
Q & A
Q. What synthetic methodologies are effective for preparing 2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Core formation : Construct the naphtho[1,2-b]furan scaffold via cyclization, using NaH/THF for deprotonation and coupling, as demonstrated in analogous furan syntheses .
- Sulfonamide introduction : React the intermediate with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or EtN) to install the sulfonylamino group.
- Esterification : Use 2-methoxyethanol with DCC/DMAP or other coupling agents to finalize the carboxylate ester. Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization .
Q. How can the compound’s structural integrity be validated post-synthesis?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- Spectroscopy : H/C NMR to confirm functional groups (e.g., sulfonamide NH at δ 10–12 ppm, ester carbonyl at ~170 ppm). IR spectroscopy verifies sulfonyl (S=O at ~1350–1150 cm) and ester (C=O at ~1720 cm) groups.
- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement, ensuring bond lengths/angles align with DFT-predicted geometries . ORTEP-3 can visualize thermal ellipsoids and intermolecular interactions .
Advanced Research Questions
Q. How to address discrepancies between spectroscopic data and crystallographic results for this compound?
Methodological Answer: Contradictions may arise from dynamic behavior (e.g., rotational isomers) or crystal packing effects:
- Triage data sources : Compare solution-phase (NMR) vs. solid-state (X-ray) data. For example, sulfonamide rotamers in solution may split NMR signals, while X-ray shows a single conformation .
- Computational validation : Perform DFT calculations (e.g., Gaussian or ORCA) to model possible conformers and compare their energies. Match theoretical NMR chemical shifts (via GIAO approach) with experimental data .
- Variable-temperature NMR : Identify coalescence temperatures for dynamic processes .
Q. What strategies optimize crystallization for high-quality X-ray diffraction data?
Methodological Answer: Key parameters include:
- Solvent selection : Use mixed solvents (e.g., DCM/hexane) to slow nucleation. Polar solvents (MeOH/HO) may enhance hydrogen bonding.
- Temperature gradients : Gradual cooling from 40°C to 4°C improves crystal size/quality.
- Additives : Introduce trace co-solvents (e.g., DMSO) to stabilize sulfonamide hydrogen bonds. Refinement in SHELXL with TWIN/BASF commands can handle twinning or disorder .
Q. How to design DFT studies to predict the compound’s electronic properties and reactivity?
Methodological Answer:
- Geometry optimization : Use B3LYP/6-31G(d) to minimize energy and confirm ground-state structure. Compare with X-ray data to validate accuracy .
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. The sulfonamide group often acts as an electron-withdrawing moiety, lowering LUMO energy.
- NBO analysis : Quantify hyperconjugative interactions (e.g., n→σ* in sulfonamide) to explain stability/reactivity trends .
Data Contradiction and Reproducibility
Q. How to resolve conflicting bioactivity results in different assay systems?
Methodological Answer:
- Control experiments : Verify compound purity (HPLC, HRMS) to rule out degradation products.
- Assay conditions : Compare solvent (DMSO vs. aqueous buffers) and concentration effects. The ester group may hydrolyze under basic conditions, altering activity .
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC/EC values, ensuring statistical rigor across replicates .
Q. What statistical approaches validate reproducibility in synthetic yields?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., reaction time, catalyst loading). ANOVA identifies significant factors .
- Batch consistency : Perform ≥3 independent syntheses under identical conditions. Report mean yield ± SD and outliers.
- Scale-up protocols : Use continuous flow reactors for improved heat/mass transfer, reducing variability in larger batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
